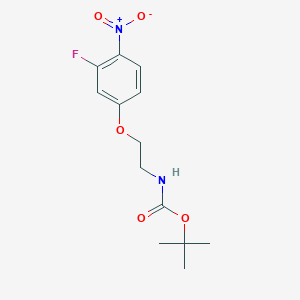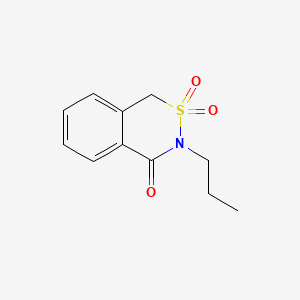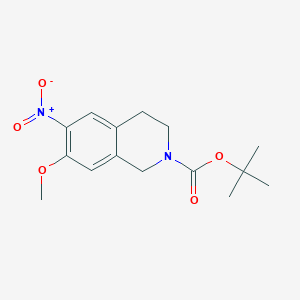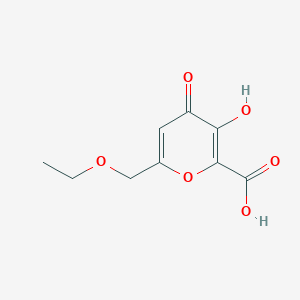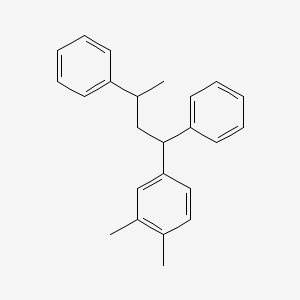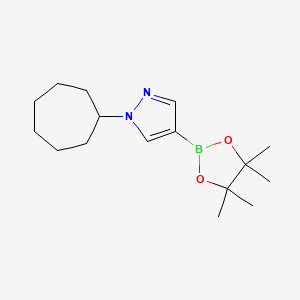![molecular formula C15H40N2O2Si4 B13968003 Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate CAS No. 55281-99-7](/img/structure/B13968003.png)
Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate is an organosilicon compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications, particularly in organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate typically involves the reaction of trimethylsilyl chloride with ammonia or other nitrogen-containing compounds. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the presence of a base such as sodium hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, ammonia, and bases like sodium hydride. Reaction conditions often involve solvents such as THF and temperatures ranging from -78°C to room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized organosilicon compounds .
Aplicaciones Científicas De Investigación
Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and reactivity.
Industry: The compound is used in the production of advanced materials, including coatings and thin films
Mecanismo De Acción
The mechanism by which Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the stabilization of reactive intermediates, enhancement of solubility, and modification of reactivity. The pathways involved often include the formation of silicon-oxygen or silicon-nitrogen bonds .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)amine: Known for its use as a non-nucleophilic base in organic synthesis.
Sodium bis(trimethylsilyl)amide: A strong base used in deprotonation reactions.
Tris[N,N-bis(trimethylsilyl)amide]lanthanum(III): Used in the synthesis of lanthanide complexes.
Uniqueness
Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate is unique due to its multiple trimethylsilyl groups, which provide enhanced chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high reactivity and stability .
Propiedades
Número CAS |
55281-99-7 |
|---|---|
Fórmula molecular |
C15H40N2O2Si4 |
Peso molecular |
392.83 g/mol |
Nombre IUPAC |
trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate |
InChI |
InChI=1S/C15H40N2O2Si4/c1-20(2,3)16-14(15(18)19-23(10,11)12)13-17(21(4,5)6)22(7,8)9/h14,16H,13H2,1-12H3 |
Clave InChI |
UTJKYFZMYBABBL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NC(CN([Si](C)(C)C)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)
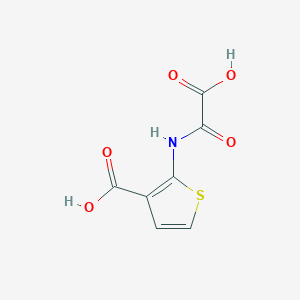


![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
